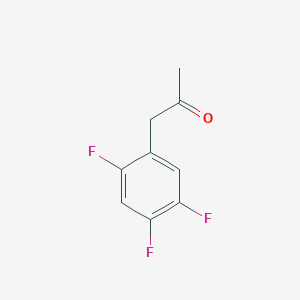

1-(2,4,5-Trifluorophenyl)propan-2-one

描述

Contextualization within Fluorinated Aromatic Ketones

Fluorinated aromatic ketones represent a significant class of compounds in medicinal chemistry and materials science. The introduction of fluorine atoms into an aromatic ring can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to biological targets, and other key parameters. researchgate.net The trifluoromethyl group (-CF3), in particular, is a strong electron-withdrawing group that can significantly alter the electronic nature of the aromatic ring. nih.gov This modification is a widely used strategy in drug design to enhance the efficacy and pharmacokinetic profiles of new chemical entities. mdpi.com

Compounds structurally similar to 1-(2,4,5-Trifluorophenyl)propan-2-one, such as other fluorinated phenylacetones and acetophenones, are precursors in the synthesis of a wide array of biologically active molecules. wikipedia.orgsciencemadness.org For instance, the synthesis of various fluorinated phenylalanine derivatives, which are crucial components in pharmaceuticals, often involves fluorinated aromatic precursors. nih.govnih.gov

While no specific synthesis for this compound is prominently detailed in readily available literature, its synthesis can be inferred from established organic reactions. A plausible route involves the Friedel-Crafts acylation of 1,2,4-trifluorobenzene (B1293510) with a suitable acylating agent, a method patented for the synthesis of the closely related 2,4,5-trifluoroacetophenone. google.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Another viable synthetic pathway would be the oxidation of the corresponding secondary alcohol, 1-(2,4,5-trifluorophenyl)propan-2-ol, using standard oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC). chemguide.co.ukorganic-chemistry.orglibretexts.orgdoubtnut.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1305324-02-0 | chemicalbook.comsigmaaldrich.comanaxlab.com |

| Molecular Formula | C₉H₇F₃O | chemicalbook.com |

| Molecular Weight | 188.15 g/mol | cymitquimica.com |

| Physical Form | Liquid | sigmaaldrich.comcymitquimica.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Significance as a Synthetic Building Block in Advanced Organic Chemistry

The primary significance of this compound as a synthetic building block is highlighted by its connection to the synthesis of important pharmaceuticals. It is identified as a potential intermediate or impurity in the production of Sitagliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes. The core structure of Sitagliptin contains the 2,4,5-trifluorophenyl moiety, underscoring the importance of precursors bearing this functional group.

Although direct utilization of this compound in other complex syntheses is not extensively documented, its structural features make it a versatile precursor. The ketone functionality allows for a variety of transformations, including reductive amination to form chiral amines, and aldol (B89426) condensations to build larger carbon skeletons. The trifluorinated aromatic ring is a key pharmacophore in many active molecules, and its early introduction via a building block like this ketone can streamline synthetic routes.

Overview of Research Trajectories for Related Trifluorophenyl Derivatives

The research landscape for trifluorophenyl derivatives is vibrant and expanding, driven by the continuous search for new pharmaceuticals and agrochemicals with improved properties.

In Pharmaceuticals:

The trifluoromethylphenyl group is a common feature in a multitude of drugs and clinical candidates. For example, trifluoromethylpyridine derivatives are key components in various approved drugs, including antivirals and antitumor agents. researchoutreach.org The inclusion of a trifluoromethyl group can enhance a drug's metabolic stability and binding affinity. nih.gov Research is ongoing to develop new synthetic methodologies for the efficient introduction of trifluoromethyl groups into aromatic systems. mdpi.com Furthermore, trifluoromethyl-substituted heterocycles, which can be synthesized from precursors like fluorinated ketones, are a major focus in the development of new therapeutic agents. researchgate.netresearchgate.netnih.gov

In Agrochemicals:

Trifluoromethylphenyl derivatives are also prevalent in the agrochemical industry. nih.govjst.go.jp They are found in numerous herbicides, fungicides, and insecticides. researchoutreach.orgacs.org The trifluoromethyl group often imparts enhanced biological activity and favorable environmental persistence profiles. nih.gov For instance, 2-methoxy-4-(trifluoromethyl)phenyl analogues have been developed as effective herbicides. researchoutreach.org The development of novel trifluoromethyl-substituted pyridines and other heterocycles for crop protection continues to be an active area of research. nih.govjst.go.jp

Interactive Data Table: Examples of Biologically Active Trifluoromethylphenyl Derivatives

| Compound Class | Application Area | Example | Key Structural Feature | Source(s) |

| Pyridine Derivatives | Agrochemicals | Fluazifop-butyl | Trifluoromethylpyridine | researchoutreach.org |

| Pyridine Derivatives | Pharmaceuticals | Tipranavir | Trifluoromethylpyridine | researchoutreach.org |

| Phenylpiperazine Derivatives | Insecticides | PAPP | Trifluoromethylphenyl | acs.org |

| Triazole Derivatives | Herbicides | Carfentrazone-ethyl | Trifluoromethylphenyl | sci-hub.se |

| Semicarbazide Derivatives | Antibacterial | - | 4-Trifluoromethylphenyl | mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

1-(2,4,5-trifluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLGEJVLRUMTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4,5 Trifluorophenyl Propan 2 One and Its Precursors

Established Synthetic Routes to Substituted Phenylpropan-2-ones

The construction of substituted phenylpropan-2-ones, such as the target compound 1-(2,4,5-trifluorophenyl)propan-2-one, primarily relies on established organic reactions that form a carbon-carbon bond between the aromatic ring and the propanone side chain.

Acylation Reactions Involving Trifluorophenyl Moieties

Friedel-Crafts acylation is a cornerstone method for attaching an acyl group to an aromatic ring. chemguide.co.ukyoutube.com In the context of synthesizing trifluorophenyl ketones, this reaction involves treating a trifluorobenzene derivative with an appropriate acylating agent in the presence of a Lewis acid catalyst.

A key precursor, 2,4,5-Trifluoroacetophenone, can be selectively prepared via the Friedel-Crafts acylation of 1,2,4-trifluorobenzene (B1293510) with acetyl chloride. google.com This reaction typically employs a catalyst such as aluminum chloride (AlCl₃), ferric chloride, or zinc chloride, with AlCl₃ being preferred. google.com The reaction can be conducted without a solvent or with an inert solvent like dichloroethane at temperatures ranging from 60-170°C. google.com

| Reactants | Catalyst | Conditions | Product |

| 1,2,4-Trifluorobenzene, Acetyl Chloride | Aluminum Chloride (AlCl₃) | 60-170°C, neat or in dichloroethane | 2,4,5-Trifluoroacetophenone |

Table 1: Synthesis of 2,4,5-Trifluoroacetophenone via Friedel-Crafts Acylation. google.com

To synthesize the target molecule, this compound, a similar Friedel-Crafts strategy could be employed using a different acylating agent, such as propanoyl chloride or propionic anhydride, reacting with 1,2,4-trifluorobenzene. The general mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as an electrophile attacking the electron-rich trifluorobenzene ring. youtube.com The use of strong acid catalysts like trifluoromethanesulfonic acid (TfOH) has also been shown to be effective for the acylation of various aromatic compounds, including fluorobenzene (B45895), under mild conditions. mdpi.comresearchgate.net

Approaches to Introducing the Propan-2-one Side Chain

Directly introducing the propan-2-one side chain onto the trifluorophenyl ring is a primary synthetic goal. Beyond the direct Friedel-Crafts acylation with a three-carbon acylating agent, other methods can be considered.

One common strategy involves the oxidation of a suitable alkyl side chain attached to the benzene (B151609) ring. For instance, an alkylbenzene can be oxidized at the benzylic position to form a ketone. youtube.com The benzylic carbon, being adjacent to the aromatic ring, is particularly susceptible to oxidation. libretexts.org

Another approach is the extension of a pre-existing acetyl group. Starting from 2,4,5-trifluoroacetophenone, a one-carbon homologation at the alpha-position could yield the desired propan-2-one structure.

The synthesis of cathinone, a related phenylpropanone, can be achieved by the Friedel-Crafts acylation of benzene with propionic acid, followed by further functional group manipulations. wikipedia.org This highlights a viable pathway where 1,2,4-trifluorobenzene could be acylated with a propionyl equivalent to directly form the carbon skeleton of this compound. The Clemmensen or Wolff-Kishner reductions offer methods to convert the resulting ketone to an alkyl chain if further derivatization is desired. youtube.comyoutube.com

Precursor Synthesis Strategies for Downstream Derivatization

The synthesis of precursors to this compound is vital for creating derivatives with varied biological or chemical properties. These strategies focus on preparing molecules that can be readily converted to the target compound or its analogues.

Preparation of Fluorinated Phenyl Propenols and Acrylates

Fluorinated phenyl propenols and acrylates are valuable intermediates. For instance, the synthesis of fluorinated phenylalanine derivatives often proceeds through intermediates like fluorinated cinnamic acid derivatives (phenyl acrylates). nih.gov A Knoevenagel condensation between a fluorinated benzaldehyde (B42025) (e.g., 2,4,5-trifluorobenzaldehyde) and methyl isocyanoacetate can produce fluorinated cinnamate (B1238496) derivatives. nih.gov Subsequent hydrogenation and deprotection steps can yield fluorinated amino acids. nih.gov

Enzymatic methods have been developed for the synthesis of 1-phenylpropane-1,2-diols, which are key precursors for phenylpropanolamines. nih.govnih.gov These biocatalytic cascades can start from simple precursors like benzaldehyde and acetaldehyde (B116499) and utilize enzymes such as lyases and alcohol dehydrogenases to produce diols with high stereoselectivity. researchgate.netresearchgate.net

Formation of Halogenated Phenylacetic Acid Derivatives

Halogenated phenylacetic acids and their derivatives are important building blocks in medicinal chemistry and materials science. nih.govnih.gov Various synthetic routes exist for their preparation. One method involves the reaction of sulfonyloxy-activated hydroxyacetic acid derivatives with aromatic compounds. google.com Another approach is the metal-free, catalytic regioselective oxidative conversion of vinylarenes using reagents like molecular iodine and oxone. rsc.org These methods provide access to phenylacetic acids which can be further modified. For example, a patent describes the preparation of phenylacetic acid derivatives useful as intermediates for microbicides, starting from substituted O-tolyl acetates. google.com

| Starting Material | Key Reagents/Process | Product Type |

| Vinylarenes | Molecular Iodine, Oxone | Phenylacetic acids |

| Hydroxyacetic acid derivatives | Sulfonyl Halides, Aromatics | Substituted Phenylacetic acids |

| O-tolyl acetate (B1210297) derivatives | Benzoyl hydroxyamine, Saponification | Phenylacetic acid derivatives |

Table 2: Selected Synthetic Approaches to Phenylacetic Acid Derivatives. google.comrsc.orggoogle.com

Stereoselective and Enantioselective Precursor Synthesis

Achieving specific stereochemistry is often critical for the biological activity of chiral molecules. Significant progress has been made in the stereoselective and enantioselective synthesis of precursors that could be adapted for fluorinated phenylpropanone derivatives.

Multi-enzymatic, one-pot cascade reactions have been designed for the synthesis of all four stereoisomers of phenylpropanolamines with excellent optical purity (er and dr up to >99.5%). nih.govnih.gov These cascades use a combination of stereocomplementary alcohol dehydrogenases and ω-transaminases, starting from 1-phenylpropane-1,2-diols. nih.govnih.gov Similarly, all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) can be synthesized via a two-step enzymatic process starting from benzaldehyde and acetaldehyde, using specific combinations of a lyase and an alcohol dehydrogenase. researchgate.net

The synthesis of fluorinated amino acids has also been approached with stereocontrol. nih.govnih.gov For example, transamination reactions between pyridinophane derivatives and fluorophenylpyruvic acids in the presence of zinc(II) acetate have been used to produce fluorinated phenylalanine derivatives with modest enantiomeric excesses. nih.gov Stereocontrolled synthesis of other complex molecules, such as homotropanones, has been achieved using chiral N-tert-butanesulfinyl imines as key intermediates. mdpi.com These advanced stereoselective methods provide a powerful toolbox for preparing chiral precursors for derivatization.

Sharpless Asymmetric Epoxidation Approaches

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org This strategy has been successfully applied to the synthesis of a chiral precursor for this compound.

A reported synthesis begins with 2,4,5-trifluorobenzaldehyde, which undergoes a Wittig reaction to produce methyl (E)-3-(2,4,5-trifluorophenyl)acrylate. researchgate.net Subsequent reduction of the ester group using Diisobutylaluminium hydride (Dibal-H) yields the corresponding allylic alcohol. This alcohol is then subjected to Sharpless asymmetric epoxidation conditions, utilizing a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP), to produce the chiral epoxy alcohol, ((2R,3R)-3-(2,4,5-trifluorophenyl)oxiran-2-yl)methanol. researchgate.netfigshare.com The final step involves a palladium-on-carbon (Pd/C) catalyzed hydrogenation to open the epoxide ring, furnishing the chiral diol, (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol, with an enantiomeric excess (ee) greater than 90% and a yield of 71%. researchgate.netfigshare.com

Reaction Pathway via Sharpless Epoxidation:

Wittig Reaction: 2,4,5-Trifluorobenzaldehyde → Methyl (E)-3-(2,4,5-trifluorophenyl)acrylate (83% yield). researchgate.net

Reduction: Methyl (E)-3-(2,4,5-trifluorophenyl)acrylate → (E)-3-(2,4,5-Trifluorophenyl)prop-2-en-1-ol. researchgate.net

Sharpless Epoxidation: (E)-3-(2,4,5-Trifluorophenyl)prop-2-en-1-ol → ((2R,3R)-3-(2,4,5-Trifluorophenyl)oxiran-2-yl)methanol. researchgate.net

Hydrogenation: ((2R,3R)-3-(2,4,5-Trifluorophenyl)oxiran-2-yl)methanol → (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol (71% yield, >90% ee). researchgate.net

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis, particularly for producing chiral amines from prochiral enamines. In the context of derivatives of this compound, this typically involves the hydrogenation of an enamine precursor.

A highly efficient synthesis involves the one-pot preparation of a key enamine intermediate, dehydrositagliptin, from 2,4,5-trifluorophenylacetic acid. acs.orgsci-hub.se This enamine is then subjected to asymmetric hydrogenation using a rhodium-based catalyst paired with a chiral phosphine (B1218219) ligand, such as t-Bu JOSIPHOS. acs.orgresearchgate.net This reaction proceeds with high enantioselectivity, often achieving over 99% ee, to install the chiral amine center. researchgate.net The process is notable for its high atom economy and efficiency. nih.gov

Alternatively, direct asymmetric reduction of the ketone, this compound, can produce a chiral alcohol, which is a valuable synthetic intermediate. General methods for the asymmetric reduction of prochiral ketones often utilize borane (B79455) reagents in the presence of chiral catalysts or employ metal hydrides like LiAlH₄ modified with chiral biphenols, achieving excellent enantioselection. rsc.orgnih.govpsu.edu

Enzymatic Resolution Techniques in Chiral Precursor Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. nih.gov Enzymatic techniques, particularly those using transaminases (TAs), have been extensively developed for the synthesis of chiral amines from ketones like this compound. mdpi.comoup.com

These pyridoxal-5'-phosphate (PLP)-dependent enzymes can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone with near-perfect stereopurity. oup.comresearchgate.net The process often involves a "ping-pong" mechanism where the enzyme transfers an amino group from a donor molecule (like isopropylamine) to the ketone substrate. mdpi.com

A significant breakthrough was the development of an engineered (R)-selective transaminase through directed evolution. researchgate.netnih.gov Starting from an enzyme with minimal activity towards the prositagliptin ketone, researchers engineered a highly active and stable variant capable of functioning efficiently under industrial process conditions, leading to a 92% yield of the desired chiral amine. nih.gov Such enzymatic routes can replace metal-catalyzed hydrogenation steps, offering milder reaction conditions and reducing metal waste. nih.govresearchgate.net Dynamic kinetic resolution, where an in-situ racemization of the substrate is combined with a stereoselective reaction, can also be employed to theoretically achieve a 100% yield of the desired enantiomer. nih.gov

Reaction Conditions and Yield Optimization in Synthetic Pathways

Catalytic Systems and Their Impact on Yield and Selectivity

The choice of catalyst is paramount in asymmetric synthesis. Different systems have been optimized for the synthesis of chiral derivatives from this compound.

Metal-Based Catalysts: In asymmetric hydrogenation, rhodium complexes with chiral phosphine ligands are highly effective. The Rh(I)/t-Bu JOSIPHOS system, for example, allows for very low catalyst loading (as low as 0.15 mol%) while achieving high conversion and enantioselectivity (>99% ee). acs.orgresearchgate.net Other ligands, such as those from the FerroLANE family, have also shown excellent performance with rhodium catalysts. researchgate.net Ruthenium-based catalysts have also been explored for the asymmetric hydrogenation of related β-ketoesters. rsc.org

Enzymatic Catalysts: Transaminases (TAs) are highly selective biocatalysts. An engineered TA from Arthrobacter sp. (ATA117-rd11), containing 27 mutations, demonstrated a 28,000-fold improvement in activity for the conversion of the prositagliptin ketone, enabling its use in large-scale manufacturing. researchgate.netnih.gov Immobilizing enzymes on solid supports, such as methacrylic resins, can further enhance their stability and allow for reuse, which is crucial for industrial applications. mdpi.com

| Catalytic System | Reaction Type | Key Precursor | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rh(I) / t-Bu JOSIPHOS | Asymmetric Hydrogenation | Dehydrositagliptin (enamine) | ~95% | >99% | acs.orgresearchgate.net |

| Rh / FerroLANE | Asymmetric Hydrogenation | Dehydrositagliptin (enamine) | High | 98% | researchgate.net |

| Engineered Transaminase (ATA117-rd11) | Asymmetric Amination | This compound | 92% | >99% | researchgate.netnih.gov |

| Ti(OiPr)₄ / (+)-DET | Sharpless Epoxidation | (E)-3-(2,4,5-Trifluorophenyl)prop-2-en-1-ol | 71% (of diol) | >90% | researchgate.net |

Solvent Effects and Reaction Environment Control

The reaction environment, including the solvent, temperature, and pressure, significantly influences the outcome of the synthesis.

Asymmetric Hydrogenation: These reactions are often performed in alcoholic solvents like methanol (B129727) (MeOH) at elevated temperatures (e.g., 90°C) and high hydrogen pressures (e.g., 20 bar or higher). researchgate.netresearchgate.net The choice of solvent can affect catalyst solubility and activity.

Enzymatic Reactions: Biocatalytic transformations are highly sensitive to the reaction medium. Transaminase reactions are typically conducted in aqueous buffers at a controlled pH (often around 8.0) and moderate temperatures (e.g., 37°C). nih.gov The presence of organic co-solvents can be necessary to improve substrate solubility but may also impact enzyme stability and activity. researchgate.net In some cases, reducing the reaction concentration in phase-transfer catalysis has been shown to improve both chemical yield and enantioselectivity. acs.orgnih.gov

Phase-Transfer Catalysis: In organocatalytic approaches, such as the aza-Michael addition for synthesizing precursors, the choice of solvent and base is critical. Reactions performed in toluene (B28343) with an aqueous base like KOH at controlled, often sub-zero, temperatures (e.g., -20°C) can prevent side reactions and improve selectivity. nih.gov

Scale-Up Considerations for Laboratory to Industrial Production

Transitioning a synthetic route from the laboratory to industrial-scale production introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. sci-hub.se

The synthesis of derivatives from this compound provides a clear example of process evolution. The initial manufacturing routes often involved more steps and generated significant waste. sci-hub.se Subsequent generations of the process focused on intensification and green chemistry principles. researchgate.net

Key considerations for scale-up include:

Waste Reduction: Moving from stoichiometric reagents (like in a Mitsunobu reaction used in early syntheses) to catalytic processes significantly reduces waste. The development of a highly efficient asymmetric hydrogenation and a biocatalytic route eliminated large amounts of aqueous waste streams compared to first-generation processes. sci-hub.seresearchgate.net

Catalyst Efficiency and Recovery: For industrial viability, catalyst loading must be minimized, and recovery/reuse is desirable. The use of highly active rhodium catalysts at very low concentrations (0.15 mol%) is a key cost-saving measure. acs.org Similarly, immobilizing enzymes allows for their recovery and reuse over multiple cycles, improving the economics of biocatalytic processes. nih.govmdpi.com

Robustness and Safety: Industrial processes must be robust, reproducible, and safe. The shift to enzymatic catalysis, which operates under mild aqueous conditions, can offer significant safety advantages over reactions requiring high pressures, flammable solvents, or hazardous reagents. sci-hub.seresearchgate.net

Chemical Transformations and Reactivity Profile of 1 2,4,5 Trifluorophenyl Propan 2 One

Reactivity of the Ketone Moiety

The ketone's carbonyl group (C=O) is a primary center of reactivity. The carbon atom is electrophilic due to the high electronegativity of the oxygen atom, making it a target for nucleophiles. masterorganicchemistry.com This polarity governs the main classes of reactions observed for this moiety.

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Cyanohydrin Formation: In the presence of hydrogen cyanide (HCN), often generated in situ from sodium cyanide (NaCN) and a mineral acid, 1-(2,4,5-trifluorophenyl)propan-2-one is expected to undergo nucleophilic addition to form the corresponding cyanohydrin, 2-hydroxy-2-methyl-3-(2,4,5-trifluorophenyl)propanenitrile. youtube.comchemguide.co.uk The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk This reaction is typically reversible. youtube.com

Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a new carbon-carbon bond. masterorganicchemistry.com For instance, the addition of a Grignard reagent like methylmagnesium bromide to this compound, followed by an acidic workup, would yield a tertiary alcohol. masterorganicchemistry.comodinity.com

Table 1: Nucleophilic Addition Reactions of this compound

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Cyanohydrin Formation | NaCN, H₂SO₄ | 2-hydroxy-2-methyl-3-(2,4,5-trifluorophenyl)propanenitrile |

These reactions involve an initial nucleophilic addition followed by a dehydration step, typically forming a carbon-carbon double bond.

Knoevenagel Condensation: This reaction occurs between a ketone and a compound with an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile), catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.comthermofisher.com The reaction with this compound would produce an α,β-unsaturated compound, driven by the elimination of a water molecule. thermofisher.comnumberanalytics.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of the ketone with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. udel.edu This reaction would convert the carbonyl group of this compound into a carbon-carbon double bond. organic-chemistry.org

Table 2: Condensation Reactions of this compound

| Reaction Name | Reagents | Expected Product Class |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., Diethyl malonate), Base (e.g., Piperidine) | α,β-Unsaturated dicarbonyl compound |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene |

The carbon atoms adjacent to the carbonyl group (alpha-carbons) have protons that are weakly acidic and can be removed by a base to form an enolate. This enolate is nucleophilic and can react with various electrophiles. For this compound, there are two alpha-carbons: the methyl group (C3) and the methylene group (C1). The protons on the methylene group are expected to be more acidic due to the electron-withdrawing effect of the adjacent trifluorophenyl ring.

Alpha-Halogenation: In the presence of a base and a halogen (e.g., Br₂), the enolate can attack the halogen to form an α-halogenated ketone.

Alpha-Alkylation: The enolate can also be used in Sₙ2 reactions with alkyl halides to form a new carbon-carbon bond at the alpha position.

The ketone moiety can be both oxidized and reduced to yield different functional groups.

Reduction to Alcohol: Ketones are readily reduced to secondary alcohols. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reduction of this compound would yield 1-(2,4,5-trifluorophenyl)propan-2-ol.

Baeyer-Villiger Oxidation: This reaction oxidizes a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsigmaaldrich.com The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. sigmaaldrich.comnih.gov The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this compound, the competition is between the migration of the methyl group and the 2,4,5-trifluorobenzyl group (a primary alkyl group). Based on migratory aptitude, the 2,4,5-trifluorobenzyl group is expected to migrate preferentially, yielding methyl 2-(2,4,5-trifluorophenyl)acetate.

Table 3: Oxidation and Reduction of this compound

| Transformation | Reagent(s) | Expected Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | 1-(2,4,5-Trifluorophenyl)propan-2-ol |

| Baeyer-Villiger Oxidation | m-CPBA | Methyl 2-(2,4,5-trifluorophenyl)acetate |

Reactivity of the Trifluorophenyl Group

The aromatic ring is the second key reactive site of the molecule. Its reactivity is heavily influenced by its substituents.

Electrophilic aromatic substitution is the hallmark reaction of benzene (B151609) and its derivatives. libretexts.org However, the reactivity of the ring in this compound is significantly diminished.

Influence of Substituents: The three fluorine atoms are strongly electron-withdrawing through the inductive effect, which deactivates the ring towards attack by electrophiles. While halogens are typically ortho-, para-directors, their deactivating effect is pronounced. youtube.com Additionally, the propan-2-one substituent is also an electron-withdrawing group and acts as a meta-director.

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.org In the case of this compound, the three fluorine atoms act as both leaving groups and powerful electron-withdrawing activators. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov

The regioselectivity of SNAr on the 2,4,5-trifluorophenyl ring is dictated by the ability of the activating groups to stabilize the negative charge of the intermediate. The propan-2-one group, being weakly deactivating, along with the other fluorine atoms, influences which fluorine is preferentially displaced. For a substitution to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group to provide resonance stabilization. libretexts.org In this molecule, the fluorine atoms at the C4 (para) and C2 (ortho) positions relative to the propanone side chain are the most likely sites for nucleophilic attack. Studies on similar polyfluoroaromatic compounds have shown a significant preference for substitution at the para position. semanticscholar.orgresearchgate.net A variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to displace a fluorine atom, leading to a diverse range of substituted phenylpropanone derivatives. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.) for Fluorinated Aryl Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While aryl fluorides are typically the least reactive among aryl halides (I > Br > OTf >> Cl > F), advances in catalyst design have enabled their participation in these transformations. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.org For fluorinated systems like this compound, the challenge lies in the strength of the C-F bond. Successful couplings often require specialized conditions, such as the use of electron-rich, bulky phosphine (B1218219) ligands, which facilitate the oxidative addition of the Pd(0) catalyst to the C-F bond. libretexts.org The reaction is used to create biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups. libretexts.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The Sonogashira coupling has been successfully applied to fluoroarenes, including electron-rich and electron-poor systems, often under copper-free conditions to avoid side reactions. organic-chemistry.orgorganic-chemistry.org By coupling this compound with various alkynes, complex molecular architectures incorporating an enyne moiety can be constructed, which are valuable in materials science and medicinal chemistry. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgtaylorandfrancis.com The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination. wikipedia.orglibretexts.org While less common for aryl fluorides, specific catalyst systems, sometimes involving ionic liquids or N-heterocyclic carbene (NHC) ligands, have been developed to activate the C-F bond for this transformation. organic-chemistry.org This would allow for the vinylation of the trifluorophenyl ring.

| Reaction Type | Typical Substrates | Catalyst System (for Fluoroarenes) | Key Features |

| Suzuki-Miyaura | Aryl-F + R-B(OR)₂ | Pd(0) or Pd(II) precursor, bulky electron-rich phosphine ligands (e.g., Buchwald ligands), strong base. libretexts.orgnih.gov | Forms C(sp²)-C bonds; high functional group tolerance. libretexts.org |

| Sonogashira | Aryl-F + Terminal Alkyne | Pd(0) catalyst, often Cu(I) co-catalyst (though copper-free methods are preferred for fluoroarenes), amine base. organic-chemistry.orglibretexts.org | Creates arylalkynes and conjugated enynes. libretexts.org |

| Heck | Aryl-F + Alkene | Pd(0) or Pd(II) precursor, phosphine or NHC ligands, base. wikipedia.orgorganic-chemistry.org | Forms substituted alkenes with high stereoselectivity. organic-chemistry.org |

Derivatization Pathways and Product Diversification

The structural features of this compound offer multiple avenues for derivatization. The ketone functionality is a prime site for modification, while the activated aromatic ring can be functionalized through the cross-coupling reactions previously discussed. These pathways allow for the synthesis of a wide library of compounds from a single starting material.

Formation of Aminated Derivatives

A key transformation of the ketone group is its conversion to an amine. The most direct route is reductive amination, where the ketone reacts with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding primary, secondary, or tertiary amine. This method is widely used for converting ketones to amines. An alternative, multi-step approach involves first forming an oxime by reacting the ketone with hydroxylamine (B1172632), followed by reduction of the oxime to the primary amine. Another pathway is the reduction of amides, which can be synthesized via various routes, to yield amines. nih.gov These aminated derivatives are often precursors to biologically active molecules.

Synthesis of Chiral Alcohols and Diols from Ketone Reduction

The asymmetric reduction of the prochiral ketone in this compound is a valuable transformation for producing enantiomerically pure chiral alcohols. These chiral building blocks are highly sought after in pharmaceutical synthesis. youtube.com

Several methods are effective for this purpose:

Catalytic Asymmetric Hydrogenation: Catalysts developed by Noyori and others, typically ruthenium or rhodium complexes with chiral ligands like BINAP, can hydrogenate ketones with high enantioselectivity. youtube.com

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source to reduce ketones to alcohols with predictable stereochemistry and high enantiomeric excess. youtube.com

Biocatalysis: Enzymes, such as ketoreductases found in microorganisms like Geotrichum candidum or Candida parapsilosis, can reduce ketones with exceptional stereoselectivity under mild conditions. acs.org The reduction of fluorinated acetophenones using biocatalysts has been well-documented. acs.org

| Reduction Method | Catalyst/Reagent | Key Advantages | Typical Substrate |

| Noyori Asymmetric Hydrogenation | [RuCl₂(chiral-diphosphine)(chiral-diamine)] | High turnover numbers, excellent enantioselectivity. youtube.com | Aromatic ketones |

| CBS Reduction | Chiral oxazaborolidine, Borane (BH₃) | Predictable stereochemistry, reliable for many ketones. youtube.com | Aromatic and aliphatic ketones |

| Biocatalytic Reduction | Ketoreductase enzymes (e.g., from Geotrichum) | Extremely high enantioselectivity, mild (aqueous) conditions, environmentally benign. acs.org | Aromatic ketones, β-ketoesters |

Cyclization and Heterocycle Formation Involving the Propanone Backbone

The propanone backbone of this compound is a versatile synthon for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals. nih.govorganic-chemistry.org

Common cyclization strategies include:

Condensation Reactions: The ketone can react with binucleophiles. For instance, reaction with hydrazine (B178648) or substituted hydrazines yields pyrazoles. Similarly, reaction with hydroxylamine can form isoxazoles, and condensation with amidines or guanidines can lead to pyrimidines.

Paal-Knorr Type Syntheses: After conversion to a 1,4-dicarbonyl compound (e.g., through α-acylation), the backbone can undergo cyclization to form furans, pyrroles, and thiophenes.

Gewald-Type Reactions: The active methylene group adjacent to the carbonyl can participate in multi-component reactions. For example, reaction with an aldehyde and a sulfur source could lead to substituted thiophenes.

Intramolecular Cyclization: Following modification of the aryl ring (e.g., via SNAr or cross-coupling), intramolecular reactions can occur. For example, introducing an ortho-amino group could enable a subsequent intramolecular condensation with the ketone to form a dihydroquinoline derivative. The use of propargyl compounds, which can be introduced via Sonogashira coupling, is a well-established route to a wide array of heterocycles. researchgate.netpatsnap.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 1-(2,4,5-Trifluorophenyl)propan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the atomic connectivity. Standard quality control for this compound, often sold as a Sitagliptin impurity, includes confirmation of its structure by ¹H-NMR and mass spectrometry. cleanchemlab.com

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. Their chemical shift (δ) indicates the electronic environment, the integration value reveals the relative number of protons, and the splitting pattern (multiplicity) gives information about adjacent protons.

For this compound, four distinct proton signals are expected:

A singlet for the methyl (CH₃) protons: These three protons are equivalent and have no adjacent protons, resulting in a singlet. This signal is expected in the typical alkyl region.

A singlet for the methylene (B1212753) (CH₂) protons: These two protons are adjacent to a carbonyl group and an aromatic ring but have no protons on neighboring atoms to couple with. The signal would be shifted downfield due to the influence of these groups.

Two signals for the aromatic protons (Ar-H): The trifluorophenyl ring has two protons. Due to the fluorine substitution pattern, these protons are in different chemical and magnetic environments and will show complex splitting patterns due to coupling with each other (ortho-, meta-, para-coupling) and with the fluorine atoms on the ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~2.2 | Singlet (s) | 3H |

| -CH₂- | ~3.8 | Singlet (s) | 2H |

| Ar-H (H-3) | ~7.0 - 7.3 | Triplet of doublets (td) | 1H |

| Ar-H (H-6) | ~7.1 - 7.4 | Triplet of doublets (td) | 1H |

Note: Predicted values are based on standard chemical shift increments. Actual experimental values may vary based on solvent and other conditions. Multiplicity for aromatic protons is complex due to multiple H-F and H-H couplings.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

This compound has nine carbon atoms, all of which are chemically non-equivalent, and thus nine signals are expected in the ¹³C NMR spectrum.

One signal for the carbonyl carbon (C=O): This is typically found far downfield (>190 ppm).

One signal for the methyl carbon (-CH₃): Found in the upfield aliphatic region.

One signal for the methylene carbon (-CH₂-): Also in the aliphatic region but shifted further downfield than the methyl carbon.

Six signals for the aromatic carbons: These carbons will appear in the aromatic region (~110-160 ppm). The carbons directly bonded to fluorine will show large C-F coupling constants, which can be a key identifying feature.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~205 |

| -C H₂- | ~45 |

| -C H₃ | ~30 |

| C -1 (Ar) | ~125 (d, JC-F) |

| C -2 (Ar) | ~157 (ddd, JC-F) |

| C -3 (Ar) | ~115 (dd, JC-F) |

| C -4 (Ar) | ~148 (ddd, JC-F) |

| C -5 (Ar) | ~150 (ddd, JC-F) |

| C -6 (Ar) | ~120 (dd, JC-F) |

Note: Predicted values are based on analogous structures. The labels (d, dd, ddd) indicate splitting due to one-bond and two-bond couplings to fluorine atoms, which would be observed in a proton-decoupled spectrum.

¹⁹F NMR is a highly sensitive technique essential for characterizing fluorinated compounds. The wide range of chemical shifts provides detailed information about the electronic environment of each fluorine atom.

For this compound, three distinct signals are expected for the three non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling patterns (F-F and F-H couplings) are definitive for confirming the 2,4,5-substitution pattern. Each fluorine signal will be split by the other two fluorine atoms and the two aromatic protons.

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-2 | ~ -115 to -125 | Doublet of doublets of doublets (ddd) |

| F-4 | ~ -130 to -140 | Doublet of doublets of doublets (ddd) |

| F-5 | ~ -140 to -150 | Doublet of doublets of doublets (ddd) |

Note: Chemical shifts are relative to a standard like CFCl₃. The exact values and coupling constants are critical for distinguishing isomers.

While 1D NMR spectra suggest the types of atoms present, 2D NMR experiments establish the connectivity between them.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, it would primarily confirm the coupling between the two aromatic protons (H-3 and H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). It would definitively link the proton signals for the CH₃, CH₂, and the two Ar-H groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for piecing together the molecular skeleton. For instance, the CH₂ protons would show correlations to the carbonyl carbon (C=O) and aromatic carbons C-1 and C-2/C-6. The CH₃ protons would show a correlation to the carbonyl carbon. These correlations unambiguously confirm the placement of the propanone side chain on the trifluorophenyl ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the carbonyl group and the substituted aromatic ring.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, characteristic of an aliphatic ketone. This is one of the most diagnostic peaks in the spectrum.

Aromatic Ring Vibrations: The spectrum will show several bands corresponding to C=C stretching vibrations within the phenyl ring. The substitution pattern influences the exact position and intensity of these bands.

C-F Vibrations: Strong absorptions due to the stretching of the carbon-fluorine bonds are expected in the fingerprint region of the IR spectrum.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations will be present.

Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C=O | Stretch | 1715 - 1730 | Strong | Medium |

| C=C (Aromatic) | Stretch | 1500 - 1620 | Medium-Strong | Strong |

| C-F (Aromatic) | Stretch | 1100 - 1250 | Strong | Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak | Strong |

Note: These are general ranges. The specific frequencies provide a unique "fingerprint" for the molecule.

Analysis of Fluorine-Containing Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods are particularly useful for identifying the characteristic vibrations of its functional groups, most notably the carbon-fluorine (C-F) and carbonyl (C=O) bonds.

The trifluorophenyl group gives rise to strong absorption bands in the IR spectrum. The C-F stretching vibrations of aryl fluorides typically appear in the region of 1250-1000 cm⁻¹. The precise position and number of these bands are sensitive to the substitution pattern on the aromatic ring. For a 1,2,4,5-tetra-substituted benzene (B151609) ring, complex vibrational patterns are expected due to the coupling of C-F stretching modes with other ring vibrations.

The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in an IR spectrum. For an aliphatic ketone like this compound, this band is expected to appear in the range of 1725-1705 cm⁻¹. The presence of the electron-withdrawing trifluorophenyl group adjacent to the propanone moiety may induce a slight shift in this frequency compared to a simple aliphatic ketone like acetone.

While specific experimental IR and Raman data for this compound are not widely published in publicly accessible literature, the expected vibrational frequencies can be predicted based on established group frequencies for similar structural motifs.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-F (Aryl) | Stretching | 1250-1000 | Strong |

| C=O (Ketone) | Stretching | 1725-1705 | Strong |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |

| C-C | Stretching | 1600-1400 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₉H₇F₃O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

The molecular ion peak (M⁺) in the mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (188.15 g/mol ). nih.gov The isotopic pattern of this peak, particularly the presence of a small M+1 peak due to the natural abundance of ¹³C, would further support the assigned molecular formula.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a characteristic fragmentation pathway for ketones. This could lead to the formation of the acetyl cation ([CH₃CO]⁺, m/z 43) and a trifluorobenzyl radical, or the trifluorobenzyl cation ([C₇H₄F₃]⁺, m/z 145) and an acetyl radical. The relative abundance of these fragments would depend on their stability.

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on a flexible chain, this rearrangement is a common fragmentation pathway for ketones with longer alkyl chains.

Cleavage of the Trifluorophenyl Ring: Fragmentation of the aromatic ring itself can also occur, leading to smaller fluorinated fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 188 | Molecular Ion | [C₉H₇F₃O]⁺ |

| 145 | Trifluorobenzyl cation | [C₇H₄F₃]⁺ |

| 117 | Loss of CO from trifluorobenzyl cation | [C₆H₄F₃]⁺ |

| 43 | Acetyl cation | [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at a low temperature. researchgate.net

Although no specific crystallographic data for this compound has been reported in the crystallographic databases, studies on similar fluorinated organic molecules provide insights into the expected structural features. researchgate.netnih.gov For instance, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol has been determined, revealing details about intermolecular hydrogen bonding. benthamopen.com In the case of this compound, a crystal structure would definitively confirm the planar geometry of the trifluorophenyl ring and the tetrahedral and trigonal planar geometries of the propanone moiety.

Furthermore, the crystal packing would be influenced by intermolecular forces such as dipole-dipole interactions involving the carbonyl group and potentially weak C-H···F and C-H···O hydrogen bonds. The analysis of the crystal structure of related compounds, such as tris(pyrazol-1-yl)methane (B1237147) triphenylphosphine (B44618) copper(I) tetrafluoroborate, highlights the intricate packing arrangements that can be adopted in the solid state. mdpi.com

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used chromatographic methods in organic synthesis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The compound would be detected as it elutes from the column using a UV detector, as the trifluorophenyl ring is a strong chromophore. The retention time of the compound would be characteristic under a specific set of conditions (e.g., mobile phase composition, flow rate, column temperature). The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. While specific HPLC methods for this compound are not detailed in the literature, methods for related compounds like 2,4,5-trifluorobenzoic acid have been developed and demonstrate the utility of HPLC for analyzing fluorinated aromatics. anaxlab.com

Table 3: Generic Reversed-Phase HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and carried by an inert gas through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum can be used to confirm the identity of the compound by matching it with a library of known spectra or by interpreting the fragmentation pattern as discussed in section 4.3. GC-MS is a highly sensitive and selective technique that can be used to detect and quantify even trace amounts of impurities. Studies on the GC-MS analysis of other fluorinated compounds have demonstrated its effectiveness in separating and identifying isomers and related substances. nih.gov

Theoretical and Computational Chemistry Studies of 1 2,4,5 Trifluorophenyl Propan 2 One

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and predict a stable molecular structure. Studies on 1-(2,4,5-Trifluorophenyl)propan-2-one have utilized DFT, particularly with the B3LYP functional, and Hartree-Fock methods combined with various basis sets to model its molecular behavior.

The first step in computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, calculations performed using the DFT/B3LYP method with a 6-311++G(d,p) basis set have determined the optimized structural parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C1-C2 | 1.518 | C1-C2-O3 | 121.5 |

| C2=O3 | 1.215 | C1-C2-C4 | 117.8 |

| C2-C4 | 1.530 | C2-C4-C5 | 112.4 |

| C5-C6 (Ring) | 1.390 | F11-C8-C7 | 119.5 |

| C8-F11 | 1.355 | C9-C10-F13 | 118.9 |

Vibrational frequency analysis is used to predict the infrared and Raman spectra of a molecule. These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. For this compound, the theoretical vibrational frequencies were calculated using the DFT/B3LYP/6-311++G(d,p) method.

The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. The analysis includes the assignment of each vibrational mode based on its Potential Energy Distribution (PED). Key vibrational signatures include the C=O stretching of the ketone group, C-F stretching modes of the fluorinated ring, and various C-H and C-C vibrations.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Mode | Calculated Wavenumber (cm⁻¹) | Assignment (PED %) |

|---|---|---|

| C=O stretch | 1735 | ν(C=O) (85%) |

| CH₃ asym. stretch | 3015 | νas(CH₃) (98%) |

| CH₃ sym. stretch | 2930 | νs(CH₃) (97%) |

| C-F stretch | 1255 | ν(C-F) (78%) |

| C-F stretch | 1180 | ν(C-F) (75%) |

| Ring C-C stretch | 1510 | ν(C-C) (60%) |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO energy gap, a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is primarily localized on the trifluorophenyl ring, while the LUMO is centered around the carbonyl group. This distribution suggests that the phenyl ring acts as the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. The calculated energy gap provides insight into the charge transfer interactions that can occur within the molecule.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.15 |

| LUMO Energy | -1.12 |

| Energy Band Gap (ΔE) | 6.03 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atom of the carbonyl group, identifying it as the primary site for electrophilic attack. The highly electronegative fluorine atoms also create regions of negative potential. Conversely, positive potential (colored blue) is found around the hydrogen atoms of the methyl and methylene (B1212753) groups, as well as on the carbon atom of the carbonyl group, indicating these are sites susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents and biological macromolecules.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its behavior over time.

Based on available scientific literature, no specific studies on the molecular dynamics or conformational dynamics in solution for this compound have been reported. Such studies would be valuable for understanding how the molecule's conformation changes in a solvent environment, which is critical for predicting its behavior in biological systems or in solution-phase reactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Intermolecular Interactions and Solvent Effects

The trifluorinated phenyl ring and the ketone functional group in this compound are key determinants of its intermolecular interactions. Computational studies are essential to unravel the nature and strength of these interactions, which in turn govern the compound's physical properties and behavior in different chemical environments.

The presence of three highly electronegative fluorine atoms on the phenyl ring significantly influences the molecule's electrostatic potential. This creates regions of positive and negative charge, facilitating a variety of intermolecular interactions. The fluorine atoms can act as weak hydrogen bond acceptors, forming C-H···F bonds with neighboring molecules. researchgate.netias.ac.in Furthermore, the electron-withdrawing nature of the fluorine atoms polarizes the aromatic π-system, which can enhance π-π stacking interactions or lead to specific π-stacking with electron-rich aromatic systems. nih.gov

Solvent effects are critical in determining the conformational preferences and reactivity of this compound. The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), has been shown to have a remarkable effect on reactions involving fluorinated compounds. rsc.org Computational models can simulate the solvation of this compound in various solvents, from non-polar to polar and protic to aprotic. These simulations can predict changes in molecular geometry, vibrational frequencies, and electronic properties upon solvation. For instance, in a polar protic solvent, the carbonyl oxygen would act as a strong hydrogen bond acceptor, significantly influencing the molecule's solubility and reactivity.

Illustrative data from computational studies on similar fluorinated compounds can provide an expectation of the interaction energies involved:

| Interaction Type | Typical Calculated Interaction Energy (kcal/mol) |

| C-H···O (with carbonyl) | -2.0 to -5.0 |

| C-H···F | -0.5 to -1.5 |

| π-π stacking (fluorinated) | -2.5 to -6.0 |

This table is illustrative and compiled from general findings on fluorinated aromatic compounds. Specific values for this compound would require dedicated computational analysis.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at predicting the physical, chemical, and biological properties of compounds based on their molecular structure. For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and the n-octanol/water partition coefficient (logP), which are crucial for understanding its environmental fate and behavior in multiphase systems.

The development of a QSPR model begins with the calculation of a wide range of molecular descriptors for this compound. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of fluorine atoms.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Geometrical Descriptors: Molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges. numberanalytics.com

Once calculated, these descriptors are used to build a mathematical model that correlates them with an experimentally determined property. For instance, a QSPR study on fluorobenzene (B45895) derivatives successfully correlated descriptors derived from Density Functional Theory (DFT) calculations with their n-octanol/water partition coefficients (lgKow). researchgate.net A similar approach for this compound would likely identify descriptors related to its polarity and molecular size as being significant predictors of its hydrophobicity.

A hypothetical QSPR model for predicting the logP of a series of fluorinated phenylpropanones might look like the following linear equation:

logP = c₀ + c₁ (Molecular Weight) + c₂ (Dipole Moment) + c₃ (Surface Area)

Where c₀, c₁, c₂, and c₃ are coefficients determined from statistical regression analysis.

The following table presents a hypothetical set of descriptors that would be calculated for this compound in a QSPR study:

| Descriptor Category | Example Descriptor | Hypothetical Value |

| Constitutional | Molecular Weight | 188.15 g/mol |

| Geometrical | Molecular Surface Area | ~180 Ų |

| Quantum-Chemical | Dipole Moment | ~3.5 D |

| Quantum-Chemical | HOMO-LUMO Gap | ~5.8 eV |

These values are estimates based on similar molecules and would need to be calculated using quantum chemistry software for an actual QSPR study.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Van der Waals Interactions)

A detailed understanding of the non-covalent interactions (NCIs) within the crystal structure and in molecular aggregates of this compound is crucial for materials science and drug design. wikipedia.org Advanced computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are employed to visualize and quantify these weak interactions. researchgate.net

Hydrogen Bonding: The primary hydrogen bond acceptor in this compound is the carbonyl oxygen atom. It can form relatively strong O···H-N or O···H-O hydrogen bonds. The fluorine atoms can also participate in weaker C-H···F hydrogen bonds, which collectively can contribute significantly to the stability of the crystal lattice. nih.gov

Van der Waals Interactions: These include dipole-dipole interactions and London dispersion forces. libretexts.org The polar ketone group and the C-F bonds give the molecule a significant permanent dipole moment, leading to dipole-dipole interactions. London dispersion forces, although individually weak, become substantial due to the large number of electrons in the molecule, particularly the electron-dense regions of the fluorinated phenyl ring.

Non-Covalent Interaction (NCI) Plots: A powerful visualization tool is the NCI plot, which is based on the electron density and its derivatives. nih.gov These plots reveal surfaces in real space that correspond to different types of non-covalent interactions. For this compound, NCI analysis would likely show:

A broad, delocalized van der Waals interaction surface around the phenyl ring.

A distinct, localized surface indicating hydrogen bonding to the carbonyl oxygen.

Small, localized surfaces corresponding to weak C-H···F interactions.

| Intermolecular Contact Type | Expected Contribution to Hirshfeld Surface |

| H···H | 30-40% |

| F···H | 20-30% |

| C···H | 10-15% |

| O···H | 5-10% |

| F···F | 3-5% |

This table is illustrative, based on analyses of other fluorinated aromatic compounds. The exact percentages would depend on the determined crystal structure.

Role of 1 2,4,5 Trifluorophenyl Propan 2 One As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Chiral Fluorinated Propane (B168953) Derivatives

The prochiral nature of 1-(2,4,5-Trifluorophenyl)propan-2-one makes it an ideal starting material for the synthesis of chiral fluorinated propane derivatives. The most direct pathway to these derivatives is through the stereoselective reduction of its ketone functional group to a secondary alcohol, yielding chiral 1-(2,4,5-trifluorophenyl)propan-2-ol.

Enzymatic reductions are particularly effective for this transformation. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are widely employed for the asymmetric reduction of ketones with high enantioselectivity. nih.govresearchgate.netwikipedia.org These biocatalysts can convert prochiral ketones into chiral alcohols, often with excellent enantiomeric excess (>98% ee) and high yields. nih.gov The use of commercially available KREDs eliminates the need for complex and costly chemical catalysts and protection/deprotection steps, offering an environmentally friendly and efficient route to these chiral building blocks. nih.govresearchgate.net The choice between different ketoreductases can allow for the selective synthesis of either the (R) or (S) enantiomer of the resulting alcohol, providing access to a diverse range of stereoisomers. researchgate.net

Building Block for β-Amino Acid and β-Hydroxy Acid Fragments

Fluorinated β-amino acids and β-hydroxy acids are critical components in the development of novel pharmaceuticals, including protease inhibitors and antidiabetic agents like Sitagliptin. nih.govacs.org this compound is a key starting point for constructing these valuable fluorinated fragments.

Stereospecific Introduction of Chiral Centers

The synthesis of β-hydroxy and β-amino acid fragments from this compound hinges on the ability to introduce two adjacent chiral centers with high stereocontrol.

The first chiral center, a hydroxyl group, is typically installed via the asymmetric reduction of the ketone, as described previously. Biocatalytic reduction using ketoreductases is a preferred method, establishing the stereochemistry at the C2 position of the propane chain to form a chiral β-hydroxy intermediate. nih.govresearchgate.net

The second chiral center, the amino group, can be introduced through several methods. One common strategy is reductive amination. organic-chemistry.orgorganic-chemistry.org This can be achieved through a one-pot reaction where the ketone reacts with an amine source (like ammonia (B1221849) or an alkylamine) and a reducing agent. More advanced methods utilize transaminase (TA) enzymes, which can directly convert a ketone to a chiral amine with high enantioselectivity. nih.govresearchgate.netnih.gov For instance, in the synthesis of the antidiabetic drug Sitagliptin, a key intermediate is formed via the transamination of a related keto-ester, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, using a transaminase from Roseomonas deserti (TARO). nih.gov This enzymatic approach provides the desired (R)-enantiomer with high conversion rates. nih.gov

The combination of these stereoselective reactions allows for the synthesis of all four possible stereoisomers of the corresponding β-amino alcohol, providing a toolbox of building blocks for drug discovery.

Homologation Strategies for Chain Elongation

Homologation reactions are chemical processes that lengthen a carbon chain by a single repeating unit, often a methylene (B1212753) group (-CH2-). wikipedia.org These strategies are essential for converting the three-carbon propane backbone derived from this compound into longer-chain structures, such as the β-amino butyric acid core of Sitagliptin.

The Arndt-Eistert synthesis is a classic and powerful homologation method used to convert a carboxylic acid into its next higher homologue. organic-chemistry.orgwikipedia.orgyoutube.com This reaction sequence involves converting a carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement generates a ketene, which can be trapped by water, alcohols, or amines to yield the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.orgnrochemistry.com This method is particularly popular for synthesizing β-amino acids from α-amino acids. wikipedia.org Notably, a synthetic route for Sitagliptin intermediates has been disclosed that utilizes an Arndt-Eistert homologation of t-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)-butyric acid. allfordrugs.com

Another relevant technique is the Kowalski ester homologation, which serves as a safer alternative to the Arndt-Eistert reaction by avoiding the use of the explosive diazomethane. wikipedia.orgorganic-chemistry.org This method has been successfully used to convert α-amino esters into β-amino esters, demonstrating its utility in elongating amino acid chains. wikipedia.org

These homologation strategies provide the necessary tools to extend the carbon skeleton of intermediates derived from this compound, enabling access to more complex and pharmacologically relevant structures.

Intermediate in the Preparation of Advanced Fluorinated Aromatic Scaffolds

The 2,4,5-trifluorophenyl motif is a key structural feature in several advanced pharmaceutical compounds. This compound and its derivatives are pivotal intermediates in the construction of these complex molecules, most notably in the synthesis of Sitagliptin. chemicalbook.compharmaffiliates.comanaxlab.com

Sitagliptin features a β-amino acid core attached to a triazolopiperazine heterocyclic system. Multiple synthetic routes to Sitagliptin rely on building blocks derived from the trifluorophenyl propane structure. For example, one enantioselective synthesis involves the aza-Michael addition to (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one, a butenone that incorporates the trifluorophenyl group. nih.gov In another highly efficient, multi-enzyme cascade approach, the key intermediate, ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, is synthesized starting from ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. nih.gov This highlights how the C4 skeleton containing the trifluorophenyl group is constructed and then stereoselectively functionalized to build the core of the final drug molecule. The presence of this compound as a known impurity in Sitagliptin preparations further underscores its close relationship to these synthetic pathways. chemicalbook.com

The utility of this building block extends beyond Sitagliptin to the synthesis of other fluorinated aromatic compounds where the trifluorophenyl group is desired for its ability to modulate biological activity. mdpi.comresearchgate.net

Role in the Development of Novel Organic Reagents and Catalysts

While primarily used as a building block for target molecules, the derivatives of this compound also have potential in the development of new chemical tools. Chiral molecules derived from it, such as 1-(2,4,5-trifluorophenyl)propan-2-ol and 1-(2,4,5-trifluorophenyl)propan-2-amine (B6159863), possess structural motifs common in chiral ligands and organocatalysts.

The field of organocatalysis often employs chiral amines and alcohols to catalyze asymmetric reactions. rsc.orgmdpi.comnih.gov For example, chiral primary amines can serve as catalysts in enantioselective fluorination reactions. mdpi.com The fluorinated derivatives obtained from this compound could be used to create new catalysts with unique electronic and steric properties imparted by the trifluorinated ring. These properties could influence the catalyst's solubility, stability, and stereodirecting ability.

Furthermore, chiral phosphines, which are privileged ligands in transition metal catalysis, can be synthesized from chiral amines. rsc.org The chiral amine 1-(2,4,5-trifluorophenyl)propan-2-amine could serve as a precursor for novel P,N-ligands, where the nitrogen atom coordinates to the metal center alongside a phosphine (B1218219) group. The electronic nature of the trifluorinated aromatic ring could modulate the catalytic activity of the metal center, potentially leading to new catalysts for a range of chemical transformations.

Interactive Data Tables

Table 1: Enzymatic Reduction of Ketones to Chiral Alcohols

This table summarizes typical results for the stereoselective reduction of ketones using ketoreductase (KRED) enzymes, a reaction type directly applicable to this compound.

| Substrate Type | Enzyme System | Product | Enantiomeric Excess (ee) | Yield | Reference |

| α-Fluoro-β-keto ester | Ketoreductase (KRED) | α-Fluoro-β-hydroxy ester | High | High | researchgate.net |

| Prochiral Diketone | Ketoreductase (KRED) | Chiral Hydroxyketone | >98% | High | nih.gov |

| Acetophenone | Alcohol Dehydrogenase (ADH) | Chiral Phenylethanol | High | N/A | researchgate.net |

Table 2: Synthesis of Fluorinated β-Amino Acids

This table shows various methods for synthesizing fluorinated β-amino acids, a key application of intermediates derived from this compound.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes (e.g., Biocatalysis, Flow Chemistry, Sustainable Solvents)

The traditional synthesis of fluorinated ketones often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Modern chemical research prioritizes the development of more sustainable and efficient synthetic methods.